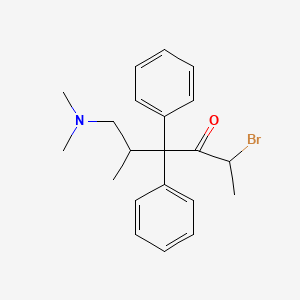
2-Bromo-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one is an organic compound with a complex structure It contains a bromine atom, a dimethylamino group, and two phenyl groups attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, followed by the introduction of the dimethylamino group. The reaction conditions typically include the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product would be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and dimethylamino group play key roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4,5-dimethoxybenzoic acid: This compound also contains a bromine atom and is used in similar synthetic applications.
2-amino-5-bromo-4,6-dimethylpyridine: Another brominated compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one is unique due to its specific combination of functional groups and its hexanone backbone. This structure provides distinct reactivity and potential applications compared to other brominated compounds. Its ability to undergo a variety of chemical reactions and its potential use in multiple fields make it a valuable compound in scientific research.
Properties
CAS No. |
7500-27-8 |
|---|---|
Molecular Formula |
C21H26BrNO |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-bromo-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C21H26BrNO/c1-16(15-23(3)4)21(20(24)17(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3 |
InChI Key |
FQENEZQJHZAKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















